Erysotrine

Description

(+)-Erysotrine belongs to the class of organic compounds known as erythrinanes. These are erythrina alkaloids possessing either a 6-5-6-6-membered indoloisoquinoline core or a derivative thereof (+)-Erysotrine exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, (+)-erysotrine is primarily located in the membrane (predicted from logP). Outside of the human body, (+)-erysotrine can be found in green vegetables. This makes (+)-erysotrine a potential biomarker for the consumption of this food product.

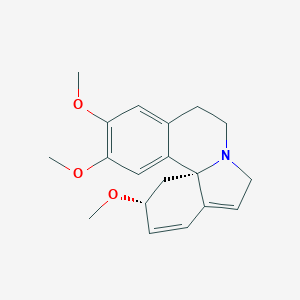

Structure

3D Structure

Properties

IUPAC Name |

(2R,13bS)-2,11,12-trimethoxy-2,6,8,9-tetrahydro-1H-indolo[7a,1-a]isoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO3/c1-21-15-5-4-14-7-9-20-8-6-13-10-17(22-2)18(23-3)11-16(13)19(14,20)12-15/h4-5,7,10-11,15H,6,8-9,12H2,1-3H3/t15-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXVSPYOOFCCEII-KXBFYZLASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CC23C(=CCN2CCC4=CC(=C(C=C34)OC)OC)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1C[C@@]23C(=CCN2CCC4=CC(=C(C=C34)OC)OC)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80182090 | |

| Record name | Erythrinan, 1,2,6,7-tetradehydro-3,15,16-trimethoxy-, (3beta)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80182090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | (+)-Erysotrine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030259 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

27740-43-8 | |

| Record name | Erysotrine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27740-43-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Erythrinan, 1,2,6,7-tetradehydro-3,15,16-trimethoxy-, (3beta)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027740438 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Erythrinan, 1,2,6,7-tetradehydro-3,15,16-trimethoxy-, (3beta)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80182090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Erysotrine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/57JE7XNE7L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (+)-Erysotrine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030259 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

95 - 97 °C | |

| Record name | (+)-Erysotrine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030259 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Erysotrine natural sources and distribution

An In-depth Technical Guide to the Natural Sources, Distribution, and Isolation of Erysotrine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erysotrine is a tetracyclic spiroamine alkaloid belonging to the extensive family of Erythrina alkaloids. These compounds are distinguished by their unique erythrinan skeleton, which is biosynthetically derived from two tyrosine units. Primarily found within the plant genus Erythrina, Erysotrine and its related alkaloids have garnered significant scientific interest due to a wide spectrum of potent biological activities, including sedative, hypotensive, neuromuscular blocking, and other central nervous system effects. This technical guide provides a comprehensive overview of the natural sources of Erysotrine, its distribution within these sources, quantitative yields, and detailed experimental protocols for its extraction and isolation.

Natural Sources and Distribution

The occurrence of Erysotrine is almost exclusively confined to the genus Erythrina, a member of the Fabaceae (legume) family. This genus comprises approximately 120 species of trees and shrubs, commonly known as "coral trees," distributed throughout tropical and subtropical regions of the world.

Taxonomic and Intra-Plant Distribution

Erysotrine has been successfully isolated from various species of Erythrina. The concentration and presence of the alkaloid can vary significantly between species and among different organs of the same plant. The highest concentrations are typically found in the flowers and seeds.[1] Table 1 provides a summary of notable Erythrina species documented as sources of Erysotrine and the specific plant parts from which it has been isolated.

Table 1: Documented Natural Sources of Erysotrine

| Species | Plant Part(s) | Reference(s) |

| Erythrina suberosa | Leaves, Seeds | [2] |

| Erythrina variegata | Flowers, Leaves | [3] |

| Erythrina mulungu | Flowers | [1][4] |

| Erythrina crista-galli | Twigs, Flowers, Seeds | [3][5] |

| Erythrina addisoniae | Seeds | [6] |

| Erythrina fusca | Not specified | [7] |

| Erythrina speciosa | Flowers | |

| Erythrina arborescens | Leaves, Flowers | [7] |

Geographical Distribution

The Erythrina genus has a pantropical and subtropical distribution, with species native to the Americas, Africa, Asia, and Australia. This widespread presence makes the genus a globally accessible source for the study and isolation of Erysotrine and related alkaloids. The following diagram illustrates the hierarchical distribution.

Quantitative Data on Alkaloid Yield

The yield of Erysotrine and total related alkaloids varies based on the species, plant organ, and extraction methodology. While precise quantitative data for pure Erysotrine is not always reported, the yield of the crude alkaloid fraction provides a valuable metric for source material potential.

Table 2: Comparative Yields of Alkaloids from Erythrina Species

| Species | Plant Part | Starting Material | Extraction Method | Crude Alkaloid Yield (%) | Pure Erysotrine Yield (%) | Reference(s) |

| E. variegata | Flowers | 10.0 kg | Maceration + Acid-Base | 1.1% | Not Reported | [3][8] |

| E. crista-galli | Flowers | 11.0 kg | Maceration + Acid-Base | 0.82% | Not Reported | [3][8] |

| E. crista-galli | Twigs | 9.8 kg | Maceration + Acid-Base | 0.11% | Not Reported | [5] |

| E. mulungu | Flowers | 690 g | Maceration + Chromatography | Not Reported | 0.31% | [4] |

Experimental Protocols: Extraction, Isolation, and Purification

The isolation of Erysotrine relies on classic alkaloid extraction techniques, primarily acid-base partitioning, followed by multi-step chromatographic purification. The following protocol is a synthesized methodology based on established procedures.[3][5][8][9]

Protocol: Isolation of Erysotrine

A. Plant Material Preparation and Crude Extraction

-

Preparation: Air-dry the plant material (e.g., flowers, seeds, leaves) at a controlled temperature (e.g., 40°C) and grind it into a fine powder to maximize surface area for extraction.

-

Maceration: Submerge the powdered material in 90% methanol (MeOH) at a solid-to-solvent ratio of approximately 1:2.5 (w/v). Allow to macerate for 24-48 hours at room temperature with occasional agitation.

-

Exhaustive Extraction: Filter the mixture to separate the methanolic extract from the plant residue. Repeat the maceration process on the residue two more times with fresh solvent to ensure exhaustive extraction.

-

Concentration: Combine all methanolic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude residue.

B. Acid-Base Partitioning for Alkaloid Enrichment

-

Acidification: Dissolve the crude residue in a 2% acetic acid or dilute HCl solution to achieve a pH of 2-3. This step protonates the basic alkaloids, rendering them soluble in the aqueous acidic solution.

-

Defatting/Washing: Transfer the acidic solution to a separatory funnel and partition it twice with an equal volume of a non-polar organic solvent (e.g., ethyl acetate or chloroform). This removes neutral and acidic lipophilic compounds (fats, chlorophyll, etc.), which will remain in the organic phase. Discard the organic layers.

-

Basification: Adjust the pH of the remaining aqueous layer to 8-9 by the dropwise addition of a base, such as ammonium hydroxide (NH₄OH). This deprotonates the alkaloid salts, converting them back into their free base form, which are less soluble in water.

-

Alkaloid Extraction: Extract the basified aqueous solution three times with an equal volume of an organic solvent (e.g., ethyl acetate or chloroform). The free base alkaloids will partition into the organic phase.

-

Final Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude alkaloid fraction.

C. Chromatographic Purification

-

Silica Gel Column Chromatography: Subject the crude alkaloid fraction to column chromatography over silica gel. Elute the column with a gradient solvent system, such as chloroform-acetone (1:0 to 1:1) or ethyl acetate-methanol, to separate the alkaloids into fractions of increasing polarity.[3]

-

Fraction Monitoring: Monitor the collected fractions using Thin Layer Chromatography (TLC) and pool fractions containing compounds with similar Rf values to that of an Erysotrine standard.

-

Preparative HPLC: For final purification, subject the Erysotrine-rich fractions to preparative reversed-phase (C18) High-Performance Liquid Chromatography (HPLC). Employ a gradient of methanol and water as the mobile phase (e.g., 60:40 to 70:30 MeOH:H₂O).[8]

-

Isolation: Collect the peak corresponding to Erysotrine, as identified by UV detection, and concentrate the fraction to obtain the pure compound.

D. Structural Confirmation

-

Confirm the identity and purity of the isolated Erysotrine using standard spectroscopic techniques, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR).

Visualization of Experimental Workflow

The following diagram illustrates the comprehensive workflow for the isolation of Erysotrine.

Conclusion

Erysotrine is a characteristic alkaloid of the pantropically distributed Erythrina genus. It is most abundantly found in the flowers and seeds of various species, notably E. variegata, E. mulungu, and E. crista-galli. Its isolation is reliably achieved through a robust, multi-step process involving methanolic extraction, acid-base partitioning to enrich the alkaloidal content, and sequential chromatographic techniques for final purification. The detailed protocols and quantitative data presented in this guide serve as a valuable resource for researchers engaged in the natural product chemistry, pharmacology, and development of novel therapeutics derived from Erythrina alkaloids.

References

- 1. researchgate.net [researchgate.net]

- 2. The isolation and characterization of erysotrine from the leaves of Erythrina suberosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Artificial Erythrina Alkaloids from Three Erythrina Plants, E. variegata, E. crista-galli and E. arborescens - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. Metabolite profiling and free radical scavenging activity studies of alkaloids from Erythrina crista-galli twigs through in vitro and in silico analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A new Erythrinan alkaloid from the seed of Erythrina addisoniae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

Erysotrine: A Technical Guide to its Chemical Structure and Pharmacological Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Erysotrine is a tetracyclic spiroamine alkaloid belonging to the Erythrina class of natural products. Found predominantly in the plant genus Erythrina, Erysotrine and its congeners have garnered significant scientific interest due to their diverse and potent biological activities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological profile of Erysotrine. It details its known mechanism of action as a competitive antagonist of neuronal nicotinic acetylcholine receptors and explores its potential therapeutic applications, including its anti-inflammatory and antibacterial properties. This document consolidates spectroscopic data, experimental protocols, and an analysis of its role in relevant signaling pathways to serve as a valuable resource for researchers in pharmacology and drug development.

Chemical Structure and Physicochemical Properties

Erysotrine is characterized by a tetracyclic erythrinan skeleton. Its systematic IUPAC name is (2R,13bS)-2,11,12-trimethoxy-2,6,8,9-tetrahydro-1H-indolo[7a,1-a]isoquinoline[1]. The chemical structure and key identifiers of Erysotrine are summarized below.

Table 1: Chemical Identifiers and Physicochemical Properties of Erysotrine

| Property | Value | Reference(s) |

| IUPAC Name | (2R,13bS)-2,11,12-trimethoxy-2,6,8,9-tetrahydro-1H-indolo[7a,1-a]isoquinoline | [1] |

| CAS Number | 27740-43-8 | [1][2] |

| Molecular Formula | C₁₉H₂₃NO₃ | [1][2] |

| Molecular Weight | 313.4 g/mol | [1] |

| Physical Description | Solid | [1] |

| Melting Point | 95 - 98 °C | [1][3] |

| InChI | InChI=1S/C19H23NO3/c1-21-15-5-4-14-7-9-20-8-6-13-10-17(22-2)18(23-3)11-16(13)19(14,20)12-15/h4-5,7,10-11,15H,6,8-9,12H2,1-3H3/t15-,19-/m0/s1 | [1] |

| InChIKey | WXVSPYOOFCCEII-KXBFYZLASA-N | [1] |

| Canonical SMILES | COC1CC23C(=CCN2CCC4=CC(=C(C=C34)OC)OC)C=C1 | [2] |

| Isomeric SMILES | CO[C@@H]1C[C@@]23C(=CCN2CCC4=CC(=C(C=C34)OC)OC)C=C1 | [1] |

Spectroscopic Data

The structural elucidation of Erysotrine is confirmed through various spectroscopic techniques. While full spectral data sets are found in specialized databases, this section summarizes the key expected characteristics.

Table 2: Summary of Spectroscopic Data for Erysotrine

| Technique | Description |

| ¹H NMR | The ¹H NMR spectrum of Erysotrine is expected to show characteristic signals for aromatic protons, methoxy groups, and protons of the tetracyclic core. The specific chemical shifts and coupling constants are essential for confirming the stereochemistry. |

| ¹³C NMR | The ¹³C NMR spectrum of Erysotrine in CDCl₃ has been reported and provides confirmation of the 19 carbon atoms in the structure, including those of the methoxy groups and the quaternary spiro carbon. Full spectral data is available in databases such as SpectraBase.[4][5] |

| Mass Spectrometry | Electron ionization mass spectrometry of Erythrina alkaloids reveals characteristic fragmentation patterns. For Erysotrine, the molecular ion peak (M+) would be expected at m/z 313, with subsequent fragmentation providing information about the core structure.[6] |

| Infrared (IR) Spectroscopy | The IR spectrum would show characteristic absorption bands for C-H stretching of aromatic and aliphatic groups, C=C stretching of the aromatic ring, and C-O stretching of the methoxy ether groups. |

Pharmacological Properties and Mechanism of Action

Erysotrine exhibits a range of pharmacological activities, with its most well-characterized effect being the antagonism of neuronal nicotinic acetylcholine receptors (nAChRs).

Antagonism of Nicotinic Acetylcholine Receptors

Erysotrine, along with other Erythrina alkaloids like erysodine, acts as a competitive antagonist at neuronal nAChRs. These receptors are ligand-gated ion channels crucial for fast synaptic transmission in the central and peripheral nervous systems. The α4β2 nAChR subtype is a primary target for Erysotrine and its analogs.

Table 3: Quantitative Pharmacological Data for Erysotrine and Related Alkaloids

| Compound | Target | Activity | Value (IC₅₀) | Reference(s) |

| Erysotrine | α4β2 nAChR | Inhibition | ~2 µM | [7] |

| Erysodine | α4β2 nAChR | Inhibition | 96 nM | [7] |

The antagonistic activity of Erysotrine at nAChRs is thought to be responsible for the sedative, neuromuscular blocking, and central nervous system effects observed with extracts of Erythrina species.[8]

Anti-inflammatory Activity

Extracts containing Erysotrine have demonstrated anti-inflammatory properties. While the precise mechanism for Erysotrine is still under investigation, it is hypothesized to involve the modulation of inflammatory signaling pathways. One potential mechanism is the inhibition of the transcription factor NF-κB, which is a key regulator of the inflammatory response. The macrolide antibiotic erythromycin has been shown to inhibit NF-κB activation.[3][7][9] This suggests a possible similar mechanism for Erysotrine, potentially downstream of its interaction with nAChRs via the cholinergic anti-inflammatory pathway.

Antibacterial Activity

Erysotrine has shown antibacterial activities against various bacterial strains.[4] This positions it as a potential lead compound for the development of new antibacterial agents.

Signaling Pathways

The primary signaling pathway affected by Erysotrine is the cholinergic pathway, due to its direct interaction with nAChRs. As a competitive antagonist, Erysotrine blocks the binding of acetylcholine, thereby preventing receptor activation and subsequent ion influx and depolarization of the neuron.

References

- 1. rsc.org [rsc.org]

- 2. preprints.org [preprints.org]

- 3. Erythromycin Inhibits Transcriptional Activation of NF-κB, but not NFAT, through Calcineurin-Independent Signaling in T Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. spectrabase.com [spectrabase.com]

- 6. Mass spectra of the Erythrina alkaloids: a novel fragmentation of the spiran system - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 7. Erythromycin inhibits transcriptional activation of NF-kappaB, but not NFAT, through calcineurin-independent signaling in T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Functional characterization of mouse alpha4beta2 nicotinic acetylcholine receptors stably expressed in HEK293T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Erythromycin suppresses nuclear factor-kappaB and activator protein-1 activation in human bronchial epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biosynthesis of Erysotrine in Erythrina: A Technical Guide for Drug Discovery and Development

For Immediate Release

Shanghai, China – December 23, 2025 – This technical guide provides a comprehensive overview of the current understanding of the biosynthetic pathway of erysotrine, a prominent tetracyclic spiroamine alkaloid found in plants of the Erythrina genus. This document is intended for researchers, scientists, and drug development professionals interested in the biosynthesis of pharmacologically active plant-derived compounds.

Erysotrine and related Erythrina alkaloids exhibit a range of biological activities, making their biosynthetic pathway a subject of significant scientific interest for potential therapeutic applications. This guide details the putative enzymatic steps, key intermediates, and candidate genes involved in the formation of the characteristic erythrinan skeleton, based on the latest transcriptomic, metabolomic, and isotopic labeling studies.

Introduction to Erythrina Alkaloids

Erythrina alkaloids are a class of benzylisoquinoline alkaloids (BIAs) characterized by a unique tetracyclic spiroamine structure known as the erythrinan skeleton.[1] These compounds are primarily found in the seeds of Erythrina species, which are distributed throughout tropical and subtropical regions.[1] The diverse pharmacological properties of these alkaloids have spurred research into their biosynthesis to enable biotechnological production and the development of novel therapeutic agents.

The Putative Biosynthetic Pathway of Erysotrine

The biosynthesis of erysotrine is believed to originate from the well-established BIA pathway, commencing with the amino acid L-tyrosine. Through a series of enzymatic reactions, L-tyrosine is converted to the central intermediate, (S)-norreticuline. From this critical branch point, the pathway diverges towards the formation of the erythrinan core structure.

A key study involving a combined transcriptome and metabolome analysis of Erythrina velutina has identified 24 candidate genes that are putatively involved in the biosynthesis of Erythrina alkaloids.[2][3] The proposed pathway, from L-tyrosine to erysotrine, is depicted below.

Caption: Putative biosynthetic pathway of erysotrine from L-tyrosine.

Key Intermediates and Candidate Enzymes

The transformation from (S)-norreticuline to the erythrinan skeleton is a key area of ongoing research. Isotopic labeling studies have been instrumental in elucidating this part of the pathway. Feeding experiments with [1-¹³C]-labelled (S)-norreticuline in Erythrina crista-galli have demonstrated its incorporation into erythraline, a related alkaloid, confirming the role of the coclaurine-norreticuline pathway.[4] The primary erythrinan derivative is believed to be erysodienone, which is formed via a key 9-membered ring intermediate.[1]

The table below summarizes the key precursors, intermediates, and the candidate enzymes proposed to be involved in erysotrine biosynthesis, primarily based on the transcriptomic analysis of E. velutina.[2][3]

| Compound | Compound Type | Candidate Enzyme(s) | Enzyme Class |

| L-Tyrosine | Precursor | Tyrosine Hydroxylase, Tyrosine Decarboxylase | Oxidoreductase, Lyase |

| (S)-Norcoclaurine | Intermediate | Norcoclaurine Synthase | - |

| (S)-Coclaurine | Intermediate | Norcoclaurine 6-O-Methyltransferase | Methyltransferase |

| (S)-N-Methylcoclaurine | Intermediate | Coclaurine N-Methyltransferase | Methyltransferase |

| (S)-Norreticuline | Intermediate | N-Methylcoclaurine 4'-O-Methyltransferase | Methyltransferase |

| Erysodienone | Intermediate | Cytochrome P450 Oxidoreductase | Oxidoreductase |

| Erysovine | Intermediate | Reductase | Oxidoreductase |

| Erysotrine | Final Product | O-Methyltransferase | Methyltransferase |

Quantitative Data

Currently, specific quantitative data for the erysotrine biosynthetic pathway, such as enzyme kinetic parameters (Km, Vmax) and in vivo concentrations of pathway intermediates, are not extensively available in the public domain. However, metabolite profiling studies of Erythrina species provide valuable information on the relative abundance of various alkaloids and related compounds.

A study on Erythrina velutina seedlings subjected to various environmental stressors and phytohormone treatments revealed dynamic changes in the metabolic profiles of leaves and roots.[5] While not providing absolute concentrations, these studies indicate the plant's capacity to modulate the production of these specialized metabolites in response to external stimuli. For instance, treatments with nitric oxide, drought, heat, ultraviolet radiation, and methyl jasmonate were found to increase the accumulation of major metabolites.[5]

The table below presents a summary of the relative quantification of major metabolites in E. velutina seedlings under different conditions, adapted from HPLC-DAD analyses. The values represent the relative change in absorbance at 280 nm compared to control conditions.

| Treatment | Metabolite Peak (Retention Time) | Relative Change in Leaves (Absorbance Difference) | Relative Change in Roots (Absorbance Difference) |

| Heat | Peak 1 (early eluting) | Increase | Increase |

| Peak 2 (mid eluting) | Increase | No significant change | |

| Peak 3 (late eluting - alkaloid region) | Increase | Increase | |

| Drought | Peak 1 | Increase | Increase |

| Peak 2 | No significant change | Increase | |

| Peak 3 | Increase | Increase | |

| UV Radiation | Peak 1 | Increase | Increase |

| Peak 2 | Increase | No significant change | |

| Peak 3 | Increase | Increase | |

| Methyl Jasmonate | Peak 1 | Increase | Increase |

| Peak 2 | Increase | Increase | |

| Peak 3 | Increase | Increase |

Note: This table is a qualitative representation based on published chromatograms and does not represent absolute concentration values.

Experimental Protocols

The elucidation of the erysotrine biosynthetic pathway relies on a combination of genetic, biochemical, and analytical techniques. Below are detailed methodologies for key experiments.

Identification of Candidate Biosynthetic Genes via Transcriptome Analysis

This workflow outlines the process of identifying genes involved in erysotrine biosynthesis using next-generation sequencing.

Caption: Workflow for identifying candidate biosynthetic genes.

Protocol:

-

RNA Extraction: Total RNA is extracted from various tissues of an Erythrina species (e.g., seeds, leaves, stems, roots) using a suitable commercial kit or a CTAB-based method. RNA quality and quantity are assessed using a spectrophotometer and agarose gel electrophoresis.

-

cDNA Library Preparation and Sequencing: High-quality RNA is used for the construction of cDNA libraries. mRNA is typically enriched using oligo(dT) magnetic beads. The purified mRNA is then fragmented, and first- and second-strand cDNA are synthesized. The resulting cDNA fragments are end-repaired, A-tailed, and ligated to sequencing adapters. The libraries are then amplified by PCR and sequenced on a platform such as the Illumina NextSeq 500.[3]

-

De Novo Transcriptome Assembly: The raw sequencing reads are filtered to remove low-quality reads and adapter sequences. The clean reads are then assembled into transcripts using a de novo assembler like Trinity or SOAPdenovo-Trans.

-

Gene Annotation: The assembled transcripts are annotated by performing BLAST searches against public protein databases (e.g., NCBI non-redundant protein database, Swiss-Prot). Functional annotation can be further enhanced using tools like InterProScan to identify protein domains and motifs.

-

Differential Expression Analysis: The expression levels of the transcripts across different tissues or experimental conditions are quantified. Differential expression analysis is then performed to identify transcripts that are significantly up- or down-regulated in tissues known to accumulate erysotrine.

-

Candidate Gene Identification: Transcripts showing high expression in erysotrine-accumulating tissues and having annotations corresponding to enzyme classes known to be involved in alkaloid biosynthesis (e.g., P450s, OMTs, reductases) are selected as candidate genes for further functional characterization.

Heterologous Expression and Functional Characterization of Candidate P450 Enzymes

Protocol:

-

Gene Cloning: The full-length open reading frame of a candidate cytochrome P450 gene is amplified from Erythrina cDNA by PCR and cloned into a suitable expression vector (e.g., pYES2 for yeast or pET-28a for E. coli).

-

Heterologous Expression: The expression construct is transformed into a suitable host, such as Saccharomyces cerevisiae or Escherichia coli. Expression is induced under optimized conditions (e.g., galactose for yeast, IPTG for E. coli).

-

Microsome Preparation (for yeast): Yeast cells are harvested, and microsomes containing the expressed P450 are prepared by differential centrifugation.

-

Enzyme Assay: The catalytic activity of the recombinant P450 is assayed in a reaction mixture containing:

-

Microsomal preparation (or whole-cell suspension for E. coli)

-

The putative substrate (e.g., (S)-reticuline)

-

A source of reducing equivalents (NADPH)

-

A cytochrome P450 reductase (CPR), if not co-expressed

-

Buffer (e.g., potassium phosphate buffer, pH 7.4)

-

-

Product Analysis: The reaction is incubated at an optimal temperature and then stopped by the addition of an organic solvent (e.g., ethyl acetate). The products are extracted and analyzed by LC-MS or GC-MS to identify the reaction product by comparing its retention time and mass spectrum with an authentic standard.

In Vitro Assay for Candidate O-Methyltransferases (OMTs)

Protocol:

-

Recombinant Protein Production and Purification: The candidate OMT gene is cloned into an expression vector with an affinity tag (e.g., His-tag) and expressed in E. coli. The recombinant protein is purified from the cell lysate using affinity chromatography (e.g., Ni-NTA resin).

-

Enzyme Assay: The OMT activity is measured in a reaction mixture containing:

-

Purified recombinant OMT

-

The putative substrate (e.g., erysovine)

-

The methyl donor, S-adenosyl-L-methionine (SAM)

-

Buffer (e.g., Tris-HCl, pH 7.5)

-

Dithiothreitol (DTT) and MgCl₂ may be included to enhance activity.

-

-

Product Detection: The reaction is incubated and then terminated. The formation of the methylated product (erysotrine) is monitored by HPLC or LC-MS. Quantification can be achieved by comparing the peak area of the product to a standard curve. A common method involves using radioactively labeled SAM ([¹⁴C]SAM) and measuring the incorporation of the radiolabel into the product.

Logical Relationships and Experimental Design

The overall strategy for elucidating the erysotrine biosynthetic pathway involves a cyclical process of gene discovery, functional characterization, and in planta validation.

Caption: Iterative research strategy for pathway elucidation.

Conclusion and Future Directions

The biosynthesis of erysotrine in Erythrina species is a complex and fascinating process that is beginning to be unraveled through modern 'omics' technologies. The identification of candidate genes provides a roadmap for the complete elucidation of this pathway. Future research should focus on the functional characterization of these candidate enzymes to confirm their roles in erysotrine biosynthesis. The determination of their kinetic properties will be crucial for understanding the regulation of the pathway and for its eventual reconstruction in a heterologous host for sustainable production. Furthermore, in planta studies, such as virus-induced gene silencing (VIGS) or CRISPR/Cas9-mediated gene editing, will be essential to validate the function of these genes in the context of the whole plant. The knowledge gained from these studies will not only advance our understanding of plant specialized metabolism but also open up new avenues for the production of valuable pharmaceuticals.

References

- 1. Erythrina alkaloids - Wikipedia [en.wikipedia.org]

- 2. Erythrina velutina Willd. alkaloids: Piecing biosynthesis together from transcriptome analysis and metabolite profiling of seeds and leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Erythrina velutina Willd. alkaloids: Piecing biosynthesis together from transcriptome analysis and metabolite profiling of seeds and leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biosynthesis of Erythrina alkaloids in Erythrina crista-galli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Environmental and phytohormone modulation of organ‐specific specialized metabolite profiles in the dryland tree Erythrina velutina - PMC [pmc.ncbi.nlm.nih.gov]

Erysotrine (CAS No. 27740-43-8): A Technical Guide to its Identification and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

Erysotrine, a tetracyclic spiroamine alkaloid isolated from plants of the Erythrina genus, is a compound of increasing interest within the scientific community. This technical guide provides a comprehensive overview of Erysotrine, identified by the CAS number 27740-43-8. It details its chemical and physical properties, and delves into its pharmacological activity, with a particular focus on its interaction with neuronal nicotinic acetylcholine receptors (nAChRs). This document synthesizes available data into structured tables, provides detailed experimental protocols for its characterization, and includes visualizations of its proposed mechanism of action and experimental workflows to facilitate a deeper understanding for researchers in pharmacology and drug development.

Chemical and Physical Properties

Erysotrine is an alkaloid that has been identified in various Erythrina species, including Erythrina leptorhiza and Erythrina mexicana[1]. Its fundamental properties are summarized below.

| Property | Value | Source |

| CAS Number | 27740-43-8 | [1] |

| Molecular Formula | C₁₉H₂₃NO₃ | [1] |

| Molecular Weight | 313.4 g/mol | [1] |

| IUPAC Name | (2R,13bS)-2,11,12-trimethoxy-2,6,8,9-tetrahydro-1H-indolo[7a,1-a]isoquinoline | [1] |

| Physical Description | Solid | [1] |

| Melting Point | 95 - 97 °C | [1] |

| Synonyms | (+)-Erysotrine, Erysotrin | [1] |

Pharmacological Profile: Antagonism of Nicotinic Acetylcholine Receptors

Emerging evidence indicates that Erysotrine, along with other structurally related Erythrina alkaloids like erysodine, acts as a competitive antagonist at neuronal nicotinic acetylcholine receptors (nAChRs). These receptors are ligand-gated ion channels that play a crucial role in synaptic transmission.

Binding Affinity

Functional Antagonism

Electrophysiological studies, particularly using the whole-cell patch-clamp technique, have provided functional evidence of Erysotrine's antagonist activity. Research has demonstrated that Erysotrine inhibits acetylcholine (ACh)-evoked currents in oocytes expressing human α4β2 nAChRs in a concentration-dependent manner.

| Assay | Receptor Subtype | Effect of Erysotrine | Estimated IC₅₀ | Source |

| Two-Electrode Voltage Clamp | human α4β2 nAChR | Inhibition of ACh-evoked currents | ~300 nM | [3] |

| [³H]Cytisine Binding | human α4β2 nAChR | Displacement of radioligand | - | [3] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the interaction of Erysotrine with nAChRs.

Radioligand Binding Assay (Competitive Inhibition)

This protocol outlines the determination of Erysotrine's binding affinity for a specific nAChR subtype using a competitive binding assay with a radiolabeled ligand like [³H]epibatidine or [³H]cytisine.

Objective: To determine the inhibition constant (Ki) of Erysotrine for a specific nAChR subtype.

Materials:

-

Cell membranes expressing the nAChR subtype of interest (e.g., from transfected HEK293 cells or rat brain tissue).

-

Radioligand (e.g., [³H]epibatidine).

-

Unlabeled competitor (Erysotrine).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

96-well microplates.

-

Glass fiber filters.

-

Cell harvester.

-

Scintillation counter and scintillation cocktail.

Procedure:

-

Membrane Preparation: Homogenize cells or tissue in ice-cold assay buffer. Centrifuge the homogenate and wash the resulting pellet multiple times with fresh buffer. Resuspend the final pellet in the assay buffer to a specific protein concentration.

-

Assay Setup: In a 96-well plate, set up the following in triplicate:

-

Total Binding: Membrane preparation, radioligand, and assay buffer.

-

Non-specific Binding: Membrane preparation, radioligand, and a saturating concentration of a known unlabeled nAChR ligand (e.g., nicotine).

-

Competition: Membrane preparation, radioligand, and serial dilutions of Erysotrine.

-

-

Incubation: Incubate the plate at room temperature for a sufficient duration to reach equilibrium (e.g., 60-120 minutes).

-

Termination: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the Erysotrine concentration. Determine the IC₅₀ value (the concentration of Erysotrine that inhibits 50% of the specific binding) from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Whole-Cell Patch-Clamp Electrophysiology

This protocol describes the measurement of ion channel activity in response to agonist application in the presence and absence of Erysotrine.

Objective: To characterize the functional effect of Erysotrine on nAChR-mediated currents.

Materials:

-

Cells expressing the nAChR subtype of interest cultured on coverslips.

-

External (bath) solution (in mM): e.g., 140 NaCl, 2 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose, pH 7.4.

-

Internal (pipette) solution (in mM): e.g., 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 2 Mg-ATP, 0.3 Na-GTP, pH 7.2.

-

Agonist stock solution (e.g., Acetylcholine).

-

Erysotrine stock solution.

-

Patch-clamp rig (microscope, amplifier, micromanipulator, perfusion system).

-

Borosilicate glass capillaries for patch pipettes.

Procedure:

-

Cell Preparation: Place a coverslip with adherent cells into the recording chamber on the microscope stage and perfuse with the external solution.

-

Pipette Preparation: Pull glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

-

Whole-Cell Configuration:

-

Approach a target cell with the patch pipette and form a high-resistance seal (>1 GΩ) with the cell membrane.

-

Rupture the membrane patch under the pipette tip by applying gentle suction to achieve the whole-cell configuration.

-

Clamp the cell at a holding potential of -70 mV.

-

-

Recording:

-

Establish a baseline recording of the membrane current.

-

Apply the nAChR agonist (e.g., acetylcholine) to the cell using a rapid perfusion system to evoke an inward current.

-

After washing out the agonist, pre-apply Erysotrine at a desired concentration for a set period.

-

Co-apply the agonist and Erysotrine and record the resulting current.

-

Repeat this process for a range of Erysotrine concentrations.

-

-

Data Analysis:

-

Measure the peak amplitude of the inward current in the absence and presence of different concentrations of Erysotrine.

-

Normalize the current amplitudes to the control response (agonist alone).

-

Plot the normalized current as a function of the Erysotrine concentration to generate a concentration-response curve and determine the IC₅₀ value.

-

Proposed Signaling Pathway: Anti-Inflammatory Effects

Beyond its direct antagonism of nAChRs, Erysotrine is suggested to possess anti-inflammatory properties. The cholinergic anti-inflammatory pathway is a well-established mechanism where acetylcholine, acting through α7 nAChRs on immune cells like macrophages, inhibits the production of pro-inflammatory cytokines. By acting as an antagonist at these receptors, Erysotrine could potentially modulate this pathway. Furthermore, studies on related compounds from the Erythrina genus suggest an inhibition of pro-inflammatory signaling cascades such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways[4][5]. The precise mechanism by which Erysotrine exerts its anti-inflammatory effects is an active area of research.

Conclusion

Erysotrine (CAS No. 27740-43-8) is a promising natural compound with well-defined chemical and physical properties. Its characterization as a competitive antagonist of neuronal nicotinic acetylcholine receptors provides a solid foundation for further investigation into its therapeutic potential. The detailed experimental protocols and proposed signaling pathways presented in this guide are intended to support researchers in the fields of pharmacology and drug development in their exploration of Erysotrine and its analogs for the treatment of various neurological and inflammatory disorders.

References

- 1. benchchem.com [benchchem.com]

- 2. Erysodine, a competitive antagonist at neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Promising Antioxidant Activity of Erythrina Genus: An Alternative Treatment for Inflammatory Pain? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Physical and chemical properties of Erysotrine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Erysotrine, a prominent member of the Erythrina alkaloids, has garnered significant scientific interest due to its diverse pharmacological potential. Isolated from various species of the Erythrina genus, this tetracyclic spiroamine alkaloid exhibits a range of biological activities, including effects on the central nervous system and antimicrobial properties. This technical guide provides an in-depth overview of the physical and chemical properties of Erysotrine, detailed experimental protocols for its isolation and characterization, and a summary of its known biological activities and associated signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Physicochemical Properties

Erysotrine is a crystalline solid with the molecular formula C₁₉H₂₃NO₃.[1][2] Its chemical structure features a tetracyclic erythrinan skeleton.[3] The key physicochemical properties of Erysotrine are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₉H₂₃NO₃ | [1][2][4] |

| Molecular Weight | 313.39 g/mol | [4][5] |

| CAS Number | 27740-43-8 | [1][2][4] |

| Melting Point | 95-98 °C | [4][5] |

| Boiling Point (Predicted) | 473.8 ± 45.0 °C | [5] |

| Density (Predicted) | 1.21 ± 0.1 g/cm³ | [5] |

| Physical Description | Solid | [4] |

| pKa (Predicted) | 5.73 ± 0.40 | [5] |

Spectral Data

The structural elucidation of Erysotrine has been accomplished through various spectroscopic techniques. A summary of the available spectral data is provided below.

UV-Vis Spectroscopy

The UV spectrum of Erysotrine in ethanol exhibits absorption maxima (λmax) at 231 nm and 278 nm, which are characteristic of the 1-6 diene moiety within the erythrinan skeleton.[2]

Infrared (IR) Spectroscopy

The IR spectrum of Erysotrine shows a characteristic absorption band at 1610 cm⁻¹, which is also attributed to the 1-6 diene system.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are crucial for the detailed structural analysis of Erysotrine.

-

¹H NMR: The ¹H NMR spectrum in deuteriochloroform (CDCl₃) displays signals for three methoxyl groups, two aromatic protons, and three methines characteristic of the 1-6 diene erythrinan skeleton.[2]

-

¹³C NMR: The ¹³C NMR spectral data provides detailed information about the carbon framework of the molecule.[2][6]

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) confirms the molecular formula of Erysotrine.[2] The mass spectrum of Erysotrine exhibits a molecular ion peak corresponding to its molecular weight.[2] Fragmentation patterns in the mass spectrum provide further structural information.[7][8]

Experimental Protocols

Isolation and Purification of Erysotrine

Erysotrine is naturally found in various parts of plants belonging to the Erythrina genus, such as Erythrina mulungu, Erythrina suberosa, and Erythrina addisoniae.[2][9][10] A general experimental workflow for the isolation and purification of Erysotrine is outlined below.

Methodology:

-

Extraction: The dried and powdered plant material is exhaustively extracted with methanol.[2]

-

Concentration: The methanolic extract is concentrated under reduced pressure to yield a crude residue.

-

Acid-Base Extraction: The residue is subjected to a classic acid-base extraction technique to separate the alkaloids. This involves dissolving the residue in an acidic solution, followed by washing with an organic solvent to remove neutral and acidic compounds. The aqueous layer is then basified to liberate the free alkaloids, which are subsequently extracted with an organic solvent like chloroform.[1]

-

Chromatographic Purification: The crude alkaloid extract is further purified using chromatographic techniques.

Synthesis

The total synthesis of Erysotrine and its analogs has been a subject of interest in organic chemistry. Synthetic strategies often involve the construction of the key spiroamine ring system.[3] A concise synthesis of erysotramidine, a related Erythrina alkaloid, has been achieved starting from inexpensive phenol and amine derivatives, utilizing an oxidative phenol dearomatization mediated by a hypervalent iodine reagent.[5]

Biological Activities and Signaling Pathways

Erysotrine has been reported to exhibit a variety of biological activities.

-

Central Nervous System (CNS) Activity: Alkaloids from the Erythrina genus are known to have effects on the central nervous system, including interactions with nicotinic acetylcholine receptors.[11] This suggests potential applications in the development of therapeutic agents for neurological disorders.

-

Antimicrobial Activity: Erysotrine has demonstrated antibacterial activities.[12] Flavonoids and alkaloids from Erythrina species have shown efficacy against various pathogens, including drug-resistant strains of Staphylococcus aureus.[13]

The precise signaling pathways through which Erysotrine exerts its effects are still under investigation. However, related compounds with a tetrahydroisoquinoline moiety have been shown to stimulate mitochondria-mediated activation of the intrinsic apoptosis pathway through the ERK1/2 and p38-MAPK signaling pathways.[14]

Conclusion

Erysotrine stands out as a promising natural product with a unique chemical structure and a spectrum of biological activities. This guide provides a foundational understanding of its physicochemical properties, methods for its isolation and characterization, and an overview of its therapeutic potential. Further research into its mechanism of action and signaling pathways will be crucial for unlocking its full potential in drug discovery and development.

References

- 1. benchchem.com [benchchem.com]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. Erysotrine | C19H23NO3 | CID 442219 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Synthesis of the erythrina alkaloid erysotramidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. spectrabase.com [spectrabase.com]

- 7. Mass spectra of the Erythrina alkaloids: a novel fragmentation of the spiran system - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 8. semanticscholar.org [semanticscholar.org]

- 9. The isolation and characterization of erysotrine from the leaves of Erythrina suberosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A new Erythrinan alkaloid from the seed of Erythrina addisoniae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Erysotrine [myskinrecipes.com]

- 12. Therapeutic Potential of Erythrina Genus: Bioactive Phytoconstituents with Potent Antiviral and Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Review on antibacterial flavonoids from genus Erythrina: Structure-activity relationship and mode of action - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Biological response and cell death signaling pathways modulated by tetrahydroisoquinoline-based aldoximes in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Erysotrine and its N-oxide Derivatives: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Erysotrine and its N-oxide derivatives, belonging to the Erythrina alkaloids, represent a promising class of natural compounds with significant pharmacological potential. Isolated primarily from the flowers and other parts of Erythrina species, these tetracyclic spiroamine alkaloids have demonstrated a range of biological activities, most notably as antagonists of nicotinic acetylcholine receptors (nAChRs) and as modulators of inflammatory pathways. This technical guide provides an in-depth overview of the current scientific knowledge on erysotrine and its N-oxide derivatives, with a focus on their chemical properties, biological activities, and underlying mechanisms of action. Detailed experimental protocols for their isolation, synthesis, and biological evaluation are provided, along with a comprehensive summary of available quantitative data to facilitate further research and drug development efforts.

Introduction

The genus Erythrina, comprising over 100 species of flowering plants in the legume family (Fabaceae), is a rich source of structurally diverse and biologically active secondary metabolites. Among these, the Erythrina alkaloids are particularly noteworthy for their characteristic tetracyclic spiroamine skeleton and their potent pharmacological effects, which include curare-like, sedative, hypotensive, and neuromuscular blocking activities.[1] Erysotrine is a prominent member of this alkaloid family, and its N-oxide derivative has also been identified as a naturally occurring compound.[2]

Recent research has highlighted the potential of these compounds in modulating key physiological and pathological processes, particularly within the central nervous system and the inflammatory response. Their interaction with nicotinic acetylcholine receptors (nAChRs), a family of ligand-gated ion channels crucial for synaptic transmission, positions them as valuable tools for neuroscience research and as potential leads for the development of novel therapeutics for neurological and inflammatory disorders. This guide aims to consolidate the existing technical information on erysotrine and its N-oxide derivatives to support ongoing and future research in this area.

Chemical Properties and Structure

Erysotrine and its N-oxide derivative share the fundamental erythrinan skeleton. The key structural features and physicochemical properties are summarized in Table 1.

Table 1: Physicochemical Properties of Erysotrine and Erysotrine N-oxide

| Property | Erysotrine | Erysotrine N-oxide |

| Molecular Formula | C₁₉H₂₃NO₃ | C₁₉H₂₃NO₄ |

| Molecular Weight | 313.39 g/mol [3] | 329.39 g/mol |

| Chemical Structure |

| (Structure not readily available in public databases) |

| IUPAC Name | (2R,13bS)-2,11,12-trimethoxy-2,6,8,9-tetrahydro-1H-indolo[7a,1-a]isoquinoline | Not available |

| CAS Number | 27740-43-8 | Not available |

| Appearance | Crystalline solid | Oily substance[2] |

| Solubility | Soluble in organic solvents like chloroform and methanol. | More water-soluble than erysotrine.[2] |

Biological Activities and Mechanism of Action

The primary biological targets of erysotrine and related Erythrina alkaloids are nicotinic acetylcholine receptors. These compounds generally act as competitive antagonists, with varying selectivity for different nAChR subtypes.

Nicotinic Acetylcholine Receptor Antagonism

Erythrina alkaloids are known to be potent inhibitors of neuronal nAChRs, particularly the α4β2 subtype, which is highly expressed in the central nervous system. This antagonistic activity is believed to underlie many of their observed CNS effects, including anxiolytic and anticonvulsant properties.

Table 2: Quantitative Data on the Inhibition of Nicotinic Acetylcholine Receptors by Erysotrine and Related Erythrina Alkaloids

| Compound | Receptor Subtype | Assay Type | IC₅₀ Value | Reference |

| Erysotrine | α4β2 | Inhibition of ACh-evoked currents | 0.37 µM | [4] |

| α7 | Inhibition of ACh-evoked currents | 17 µM | [4] | |

| Erysodine | α4β2 | Inhibition of [³H]cytisine binding | Potent | [1] |

| Muscle-type | Inhibition of [¹²⁵I]α-bungarotoxin binding | Less potent | [1] | |

| (+)-Erythravine | α7 | Inhibition of ACh-activated currents | 6 µM | [4] |

| α4β2 | Inhibition of ACh-activated currents | 13 nM | [4] | |

| (+)-11α-Hydroxyerythravine | α7 | Inhibition of ACh-activated currents | 5 µM | [4] |

| α4β2 | Inhibition of ACh-activated currents | 4 nM | [4] |

Note: The data for erysodine, (+)-erythravine, and (+)-11α-hydroxyerythravine are included for comparative purposes due to their structural similarity to erysotrine and the availability of more extensive data.

The potent inhibition of the α4β2 nAChR by erysotrine and its analogs suggests that these compounds could be valuable probes for studying the physiological roles of this receptor subtype and may serve as scaffolds for the development of drugs targeting nicotine addiction, anxiety, and other neurological disorders.

Anti-inflammatory Activity

Emerging evidence suggests that erysotrine and its N-oxide derivative possess significant anti-inflammatory properties. This activity is thought to be mediated, at least in part, through the modulation of the cholinergic anti-inflammatory pathway and the inhibition of key pro-inflammatory signaling cascades.

An extract of Erythrina mulungu, containing erysotrine and erysotrine-N-oxide as major components, has been shown to reduce the levels of the pro-inflammatory cytokines IL-4 and IL-5 in an animal model of asthma. This effect is potentially linked to the interaction of these alkaloids with α7 nAChRs, which are key components of the cholinergic anti-inflammatory pathway. Activation of this pathway can lead to the inhibition of pro-inflammatory cytokine release.

Furthermore, Erythrina alkaloids have been implicated in the inhibition of the NF-κB and MAPK signaling pathways, which are central to the inflammatory response.

Table 3: Quantitative Data on the Anti-inflammatory Effects of Erythrina Extracts

| Extract/Compound | Assay Type | Target/Marker | IC₅₀ Value | Reference |

| Ethanolic extract of Erythrina variegata bark | Nitric Oxide Production Inhibition (LPS-stimulated RAW 264.7 cells) | Nitric Oxide (NO) | 47.1 ± 0.21 µg/ml | |

| COX-2 Inhibition | Prostaglandin E2 (PGE2) | 9.27 ± 0.72 µg/ml |

Note: Data for a related Erythrina species extract is provided as a reference for the potential anti-inflammatory activity and for protocol guidance, as specific IC₅₀ values for pure erysotrine and its N-oxide are not currently available.

Signaling Pathways and Experimental Workflows

Nicotinic Acetylcholine Receptor Signaling

The binding of erysotrine to nAChRs competitively inhibits the binding of the endogenous agonist, acetylcholine (ACh). This blocks the conformational change required for ion channel opening, thereby preventing the influx of cations (primarily Na⁺ and Ca²⁺) and subsequent cellular depolarization.

Cholinergic Anti-inflammatory Pathway

The proposed involvement of erysotrine in the cholinergic anti-inflammatory pathway suggests an interaction with α7 nAChRs on immune cells, such as macrophages. This interaction can lead to the inhibition of pro-inflammatory cytokine production through the modulation of downstream signaling pathways like NF-κB.

Experimental Workflow for Isolation and Analysis

The general workflow for the isolation and biological evaluation of erysotrine and its N-oxide derivative is depicted below.

Experimental Protocols

Isolation of Erysotrine and Erysotrine N-oxide from Erythrina mulungu Flowers

This protocol is adapted from the work of Sarragiotto et al. (1981).[2]

Materials:

-

Fresh or dried flowers of Erythrina mulungu

-

Methanol

-

Chloroform

-

Aqueous HCl (e.g., 2M)

-

Aqueous NaOH or NH₄OH (e.g., 2M)

-

Silica gel for column chromatography

-

Solvent systems for chromatography (e.g., gradients of chloroform and methanol)

-

Thin-layer chromatography (TLC) plates and developing chambers

-

Rotary evaporator

Procedure:

-

Extraction: Macerate the powdered flower material with methanol at room temperature for an extended period (e.g., 48-72 hours). Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude methanolic extract.

-

Acid-Base Partitioning:

-

Suspend the crude extract in dilute aqueous HCl.

-

Wash the acidic solution with chloroform to remove non-basic compounds.

-

Basify the aqueous layer with NaOH or NH₄OH to a pH of approximately 9-10.

-

Extract the liberated alkaloids with chloroform.

-

Dry the combined chloroform extracts over anhydrous sodium sulfate and concentrate to yield the crude alkaloid fraction.

-

-

Chromatographic Separation:

-

Subject the crude alkaloid fraction to column chromatography on silica gel.

-

Elute the column with a gradient of increasing polarity, for example, starting with 100% chloroform and gradually increasing the proportion of methanol.

-

Collect fractions and monitor their composition by TLC.

-

Combine fractions containing compounds with similar Rf values.

-

-

Purification: Further purify the fractions containing erysotrine and erysotrine N-oxide by repeated column chromatography or by preparative HPLC to obtain the pure compounds. Erysotrine N-oxide, being more polar, will typically elute later than erysotrine.

Partial Synthesis of Erysotrine N-oxide from Erysotrine

This method is based on the oxidation of the tertiary amine of erysotrine.[2]

Materials:

-

Erysotrine

-

meta-Chloroperoxybenzoic acid (m-CPBA)

-

Dichloromethane (DCM) or chloroform

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate

-

TLC plates

Procedure:

-

Reaction Setup: Dissolve erysotrine in anhydrous DCM or chloroform in a round-bottom flask.

-

Oxidation: Cool the solution in an ice bath. Add a solution of m-CPBA (approximately 1.1 equivalents) in the same solvent dropwise to the erysotrine solution while stirring.

-

Reaction Monitoring: Monitor the progress of the reaction by TLC. The N-oxide product will have a lower Rf value (be more polar) than the starting erysotrine.

-

Work-up: Once the reaction is complete, wash the reaction mixture with saturated aqueous NaHCO₃ solution to remove excess m-CPBA and the resulting m-chlorobenzoic acid. Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to yield the crude erysotrine N-oxide.

-

Purification: Purify the crude product by column chromatography on silica gel if necessary.

Nicotinic Acetylcholine Receptor Binding Assay (Competitive Inhibition)

This is a general protocol that can be adapted for testing erysotrine and its derivatives.

Materials:

-

Membrane preparations from cells expressing the nAChR subtype of interest (e.g., α4β2 or α7)

-

A suitable radioligand (e.g., [³H]epibatidine for α4β2, [¹²⁵I]α-bungarotoxin for α7)

-

Erysotrine or erysotrine N-oxide (test compound)

-

A known nAChR ligand for determining non-specific binding (e.g., nicotine)

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)

-

96-well filter plates

-

Scintillation cocktail and a scintillation counter

Procedure:

-

Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and various concentrations of the test compound.

-

Total Binding: Membrane preparation + radioligand.

-

Non-specific Binding: Membrane preparation + radioligand + a high concentration of the non-specific binding ligand.

-

Competition: Membrane preparation + radioligand + serial dilutions of the test compound.

-

-

Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 4°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Filtration: Rapidly filter the contents of the wells through the filter plate and wash several times with ice-cold assay buffer to separate bound from free radioligand.

-

Quantification: Add scintillation cocktail to the wells and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding (Total Binding - Non-specific Binding). Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. The Ki value can then be calculated using the Cheng-Prusoff equation.

In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Production in Macrophages

This protocol is based on the measurement of nitrite, a stable product of NO, in the culture medium of LPS-stimulated macrophages.

Materials:

-

RAW 264.7 macrophage cell line

-

DMEM medium supplemented with 10% FBS

-

Lipopolysaccharide (LPS)

-

Erysotrine or erysotrine N-oxide

-

Griess reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite standard solution

-

96-well cell culture plates

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

-

Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include control wells (untreated cells) and LPS-only wells.

-

Griess Assay:

-

Collect the cell culture supernatant.

-

In a new 96-well plate, mix an equal volume of the supernatant with Griess reagent (prepared by mixing equal volumes of Part A and Part B immediately before use).

-

Incubate at room temperature for 10-15 minutes.

-

-

Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Data Analysis: Calculate the nitrite concentration in the samples by comparing the absorbance to a standard curve generated with sodium nitrite. Determine the percentage of inhibition of NO production by the test compound and calculate the IC₅₀ value.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures cell viability based on the metabolic reduction of MTT by viable cells.

Materials:

-

A suitable cell line (e.g., HEK293, HepG2)

-

Complete culture medium

-

Erysotrine or erysotrine N-oxide

-

MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate and allow them to adhere.

-

Treatment: Treat the cells with a range of concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at a wavelength of approximately 570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the percentage of viability against the logarithm of the test compound concentration to determine the CC₅₀ (50% cytotoxic concentration).

Pharmacokinetics and Cytotoxicity

Pharmacokinetics

Limited data is available on the pharmacokinetic properties of erysotrine and its N-oxide derivative. However, a study on the related alkaloid, erythraline, provides some insight into the likely pharmacokinetic profile of this class of compounds.

Table 4: Pharmacokinetic Parameters of Erythraline in Rats (Intravenous Administration)

| Parameter | Value |

| Dose | 1 mg/kg |

| Elimination Half-life (t½) | 44.2 min |

| Total Clearance (CL) | 42.1 ml/min/kg |

| Volume of Distribution (Vd) | 2085 ml/kg |

These data suggest that erythraline has a relatively short half-life and is rapidly cleared from the body. Further studies are needed to determine the pharmacokinetic profiles of erysotrine and erysotrine N-oxide, including their oral bioavailability, metabolism, and excretion.

Cytotoxicity

There is a lack of specific cytotoxicity data (e.g., CC₅₀ values) for pure erysotrine and erysotrine N-oxide in the published literature. In vitro metabolism studies of erythraline, a related alkaloid, showed no significant cytotoxic activity against several cancer cell lines (HL-60, SF-295, and OVCAR-8) in an MTT assay. An extract from Erythrina lithosperma leaves was considered safe at lower concentrations in a cytotoxicity test against Vero cell lines. However, comprehensive cytotoxicity profiling of erysotrine and its N-oxide is essential for evaluating their therapeutic potential.

Conclusion and Future Directions

Erysotrine and its N-oxide derivatives are fascinating natural products with well-defined activity at nicotinic acetylcholine receptors and emerging anti-inflammatory properties. The available data, particularly the potent inhibition of the α4β2 nAChR by erysotrine, underscores their potential as lead compounds for the development of novel therapeutics for a range of disorders.

However, several knowledge gaps remain. Future research should focus on:

-

Quantitative Structure-Activity Relationships (QSAR): A systematic investigation of the relationship between the chemical structure of erysotrine derivatives and their biological activity at different nAChR subtypes and in inflammatory pathways.

-

Pharmacokinetics and Metabolism: Comprehensive studies to determine the absorption, distribution, metabolism, and excretion (ADME) profiles of erysotrine and its N-oxide.

-

In Vivo Efficacy: Preclinical studies in relevant animal models to evaluate the therapeutic efficacy of these compounds for conditions such as anxiety, nicotine addiction, and inflammatory diseases.

-

Safety and Toxicity: Thorough toxicological evaluation to establish the safety profile of these compounds.

-

Mechanism of Anti-inflammatory Action: Further elucidation of the precise molecular mechanisms underlying the anti-inflammatory effects of erysotrine and its N-oxide, including their role in the cholinergic anti-inflammatory pathway and their effects on NF-κB and MAPK signaling.

By addressing these research questions, the full therapeutic potential of erysotrine and its N-oxide derivatives can be unlocked, paving the way for the development of new and effective medicines.

References

Erysotrine: A Technical Guide to Preliminary Biological Activity Screening

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the preliminary in vitro biological activities of Erysotrine, a tetracyclic dienoid alkaloid found in various species of the Erythrina genus. It summarizes key quantitative data, details relevant experimental protocols, and visualizes workflows and signaling pathways to support further research and drug development efforts.

Summary of Biological Activities

Erysotrine has demonstrated a range of biological activities in preliminary screening assays, including cytotoxic, antimicrobial, and neuromodulatory effects. The following sections provide quantitative data on these activities.

Cytotoxic Activity

Erysotrine has shown dose-dependent cytotoxic effects against human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro, has been determined for several cell lines.

| Cell Line | Cell Type | IC₅₀ (µg/mL) | Reference |

| Hep-G2 | Human Liver Cancer | 15.8 | [1][2][3] |

| HEP-2 | Human Larynx Cancer | 21.6 | [1][2][3] |

Antimicrobial Activity

Erysotrine exhibits inhibitory activity against various pathogenic microbes. Its potency is quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Microorganism | Type | MIC (µg/mL) | Reference |

| Various Bacteria | Bacteria | 50 - 100 | [4] |

| Candida krusei | Fungus | 12.5 - 31.25 | [5] |

Enzyme Inhibition

Preliminary studies, particularly computational models, suggest Erysotrine as a potential inhibitor of key enzymes, such as acetylcholinesterase (AChE), which is a target in Alzheimer's disease treatment.

| Target Enzyme | Assay Type | Result | Unit | Reference |

| Acetylcholinesterase (AChE) | Virtual Screening | -7.653 | kcal/mol | [6] |

Note: The binding affinity is a predicted value from a molecular docking study and indicates a potentially favorable interaction. Experimental validation is required to determine a definitive IC₅₀ value.

Receptor Binding & Neuromodulatory Activity

Erysotrine is recognized as a competitive antagonist of neuronal nicotinic acetylcholine receptors (nAChRs), particularly the α4β2 subtype.[7][8][9] This interaction underlies its potential neuromodulatory effects. While specific equilibrium dissociation constants (Kᵈ) are not available in the reviewed literature, studies have established a rank order of potency for inhibiting nAChR function. Erysotrine demonstrates significant, concentration-dependent inhibition of acetylcholine-evoked currents in cells expressing these receptors.[10]

Experimental Protocols

This section details the methodologies for the key experiments cited in this guide.

Alkaloid Extraction and Isolation

A standard acid-base shakeout method is employed for the extraction of alkaloids like Erysotrine from plant material (e.g., seeds, bark, or leaves of Erythrina species).

-

Maceration & Extraction : The dried and powdered plant material is extracted with a solvent such as methanol (MeOH).

-

Acidification : The crude methanolic extract is evaporated to dryness, and the residue is dissolved in a dilute aqueous acid (e.g., 2% HCl).

-

Defatting : The acidic aqueous phase is washed with a nonpolar solvent (e.g., dichloromethane, CH₂Cl₂) to remove neutral and weakly basic compounds.

-

Basification & Extraction : The aqueous phase is then made alkaline (e.g., with NH₄OH to pH 9-10) and extracted repeatedly with an organic solvent like diethyl ether or ethyl acetate.

-

Purification : The resulting crude alkaloid mixture is concentrated and subjected to chromatographic techniques (e.g., column chromatography on silica gel followed by preparative TLC or HPLC) to isolate pure Erysotrine.

Cytotoxicity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

-

Cell Plating : Cancer cells (e.g., Hep-G2, HEP-2) are seeded into 96-well plates at a predetermined density (e.g., 2 x 10⁴ cells/well) and incubated for 24 hours to allow for attachment.

-

Compound Treatment : A serial dilution of Erysotrine is prepared in the culture medium. The existing medium is removed from the wells and replaced with the medium containing various concentrations of the compound. Control wells receive medium with the vehicle (e.g., DMSO) only. The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition : After incubation, the treatment medium is removed, and a solution of MTT (e.g., 5 mg/mL in PBS) is added to each well. The plates are incubated for an additional 3-4 hours at 37°C. During this time, mitochondrial dehydrogenase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.

-

Solubilization : The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.

-

Absorbance Reading : The absorbance of the resulting purple solution is measured using a microplate spectrophotometer at a wavelength of approximately 570 nm.

-